Spiro[3.4]octane-5-carboxylic acid
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Overview
Description
Spiro[3.4]octane-5-carboxylic acid is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds, including this compound, are of significant interest in medicinal chemistry due to their ability to enhance the physicochemical properties of drug molecules, such as solubility and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octane-5-carboxylic acid typically involves the cyclization of suitable precursors. One common method starts with 1,3-cyclohexanedione, which undergoes a series of reactions including methanolysis, cyclization with an ethyl Grignard reagent, and subsequent transformations to yield the desired spirocyclic structure . The reaction conditions often involve the use of Lewis acids and bases, as well as solvents like dimethoxyethane and ethanol.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
Spiro[3.4]octane-5-carboxylic acid has diverse applications in scientific research:
Biology: The unique structure of spirocyclic compounds can interact with biological targets in novel ways, making them useful in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of spiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic scaffold .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.3]heptane-2-carboxylic acid
- Spiro[2.5]octane-5-carboxylic acid
- Spiroindole and Spirooxindole derivatives
Uniqueness
Spiro[3.4]octane-5-carboxylic acid stands out due to its specific ring size and the position of the carboxylic acid group. This unique structure provides distinct physicochemical properties and reactivity compared to other spirocyclic compounds. Its ability to enhance solubility and stability makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
spiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFCXHBAMTXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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